molecular formula C12H16N2O3S B13224221 1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate CAS No. 1252046-17-5

1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate

Katalognummer: B13224221
CAS-Nummer: 1252046-17-5
Molekulargewicht: 268.33 g/mol
InChI-Schlüssel: TZYZUFXTFMZQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazinoindole ring system. The presence of this ring system imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate typically involves multicomponent reactions (MCRs). One common method is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction yields Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of metal-free conditions and base-mediated approaches, such as using sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures, can be advantageous for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of hexahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1252046-17-5

Molekularformel

C12H16N2O3S

Molekulargewicht

268.33 g/mol

IUPAC-Name

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole

InChI

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4)

InChI-Schlüssel

TZYZUFXTFMZQKR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.